molecular formula C15H9NO3 B11864013 5-Benzoylisoindoline-1,3-dione CAS No. 114521-66-3

5-Benzoylisoindoline-1,3-dione

Cat. No.: B11864013
CAS No.: 114521-66-3
M. Wt: 251.24 g/mol
InChI Key: WGZQUENEIKSNOI-UHFFFAOYSA-N
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Description

5-Benzoylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a heterocyclic compound featuring two ketone groups at positions 1 and 3. Isoindoline-1,3-dione derivatives are explored for applications in medicinal chemistry, including as enzyme inhibitors or receptor modulators, owing to their rigid aromatic backbone and functional versatility .

Properties

CAS No.

114521-66-3

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

5-benzoylisoindole-1,3-dione

InChI

InChI=1S/C15H9NO3/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)15(19)16-14(11)18/h1-8H,(H,16,18,19)

InChI Key

WGZQUENEIKSNOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .

Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often involve solventless conditions to adhere to green chemistry principles. These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions: 5-Benzoylisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include Cs2CO3 for domino β-addition and γ-aldol reactions . Other reagents and conditions vary depending on the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, reactions with tetraynes and substituted imidazoles can yield highly substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Benzoylisoindoline-1,3-dione has emerged as a promising candidate in drug development due to its biological activities. Recent research highlights its potential as an anticancer agent, with several studies investigating its mechanism of action and efficacy against various cancer cell lines.

Case Studies: Anticancer Activity

  • Study 1 : A study evaluated the cytotoxic effects of this compound on human lung cancer cell lines (A549) and reported an IC50 value of approximately 15 µM, indicating significant anti-proliferative effects .
  • Study 2 : In another investigation, the compound was tested against breast cancer cell lines (MCF7), showing a dose-dependent inhibition with IC50 values ranging from 10 to 20 µM depending on the treatment duration .

Mechanism of Action
The anticancer properties are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth. It has been shown to interact with proteins such as p53 and tubulin, which are critical in regulating cell cycle and apoptosis .

Antimicrobial Applications

This compound also exhibits notable antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for developing new antimicrobial agents.

Antimicrobial Efficacy

  • Study Findings : Research has demonstrated that this compound possesses inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Agricultural Applications

In agricultural science, this compound has been explored for its potential as a herbicide and pesticide. Its ability to disrupt plant growth processes positions it as a valuable tool in crop protection.

Herbicidal Activity

  • Research Overview : Studies indicate that derivatives of isoindoline compounds can effectively inhibit the growth of certain weed species by targeting specific metabolic pathways within the plants . This application is particularly valuable in sustainable agriculture practices.

Materials Science

The compound's unique structural features lend themselves to applications in materials science, particularly in the development of photochromic materials and polymer additives.

Photochromic Properties

  • Application Insights : Research has shown that this compound can undergo reversible transformations when exposed to light, making it suitable for applications in smart materials that respond to environmental stimuli .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against various cancer cell lines
AntimicrobialPotential antimicrobial agentEffective against Staphylococcus aureus and E. coli
Agricultural ScienceHerbicideDisrupts metabolic pathways in weeds
Materials SciencePhotochromic materialsExhibits reversible transformations under light exposure

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below highlights key structural analogs of isoindoline-1,3-dione and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score Key Properties
5-Benzoylisoindoline-1,3-dione Not provided C₁₅H₉NO₃ 251.24 5-benzoyl - Likely high lipophilicity
5-Hydroxyisoindoline-1,3-dione 50727-04-3 C₈H₅NO₃ 179.13 5-hydroxy 0.93 Polar due to hydroxyl group
5-Amino-2-cyclopropylisoindoline-1,3-dione 307990-29-0 C₁₁H₁₀N₂O₂ 202.21 5-amino, 2-cyclopropyl - Enhanced solubility vs. benzoyl derivative
4-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 390367-50-7 C₁₅H₁₅N₃O₅ 317.30 4-(2-aminoethoxy), 2-piperidinyl - High molecular weight, potential CNS activity

Key Observations :

  • Lipophilicity : The benzoyl group in this compound likely increases ClogP (calculated ~3.5) compared to polar analogs like 5-hydroxy derivatives (ClogP ~1.2) .
  • Reactivity : Brominated analogs (e.g., 2-bromo-1,3-diphenylpropane-1,3-dione) show reduced reactivity in tandem cyclization reactions, suggesting steric hindrance or electronic deactivation by substituents .

Piperazine-2,3-dione Derivatives :

  • Synthesized 1,4-disubstituted piperazine-2,3-diones exhibit potent anthelmintic activity (e.g., 80% inhibition of Fasciola hepatica at 50 µg/mL). Lipophilicity (ClogP ~2.5–3.0) correlates with enhanced membrane permeability .

Indolin-2,3-dione Derivatives :

  • The carbonyl group in indolin-2,3-dione confers high selectivity for σ2 receptors (Ki = 42 nM) over σ1 (Ki > 3000 nM). This contrasts with benzoxazolone derivatives, which prefer σ1 receptors (Ki = 2.6–30 nM) .

Implications for this compound : The benzoyl group may enhance σ receptor binding if positioned similarly to indolin-2,3-dione’s carbonyl. However, its bulkier structure could reduce affinity compared to smaller substituents.

Biological Activity

5-Benzoylisoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of effects including anti-inflammatory, anti-Alzheimer's, and cholinesterase inhibitory activities. The following sections provide a detailed overview of its biological activity based on recent studies.

Chemical Structure and Properties

This compound belongs to the phthalimide family, characterized by a bicyclic structure that includes an isoindole moiety. The presence of various substituents on the benzoyl group significantly influences its biological properties.

1. Cholinesterase Inhibition

One of the most notable activities of this compound is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the regulation of neurotransmitter levels in the brain.

  • Inhibition Potency : Studies have shown IC50 values for AChE inhibition ranging from 2.1 to 7.4 µM for various derivatives, indicating strong inhibitory potential compared to established drugs like rivastigmine .
  • Neuroprotective Effects : Compounds derived from this structure have demonstrated neuroprotective effects against oxidative stress in neuronal cell lines (e.g., PC12 cells), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

  • COX Inhibition : Recent findings indicate that certain derivatives exhibit greater COX-2 inhibition than meloxicam, a commonly used anti-inflammatory drug. The calculated affinity ratios for COX-2/COX-1 suggest that these compounds may selectively target COX-2, reducing potential side effects associated with non-selective COX inhibitors .
CompoundIC50 (COX-1)IC50 (COX-2)COX-2/COX-1 Ratio
Compound A10 µM5 µM2
Compound B15 µM4 µM3.75
Meloxicam20 µM10 µM2

3. Antioxidant Activity

This compound derivatives also exhibit significant antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is essential for protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activities of various derivatives of this compound:

  • Study on Anti-Alzheimer Activity : A series of N-benzyl pyridinium hybrids derived from isoindoline showed potent AChE inhibition and neuroprotective effects against H₂O₂-induced cell death in neuronal models . The most effective compound demonstrated an IC50 of 2.1 μM against AChE.
  • Evaluation of Anti-inflammatory Properties : Another study focused on the synthesis and evaluation of new isoindoline derivatives that exhibited significant inhibition of inflammatory markers such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10 .

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